molecular formula C52H74N7O19P3S B166491 16-(9-Anthroyloxy)palmitoyl-coenzyme A CAS No. 129385-08-6

16-(9-Anthroyloxy)palmitoyl-coenzyme A

Cat. No.: B166491
CAS No.: 129385-08-6
M. Wt: 1226.2 g/mol
InChI Key: CYKMXPZVKUFDRF-UHFFFAOYSA-N
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Description

16-(9-Anthroyloxy)palmitoyl-coenzyme A: is a specialized derivative of palmitoyl-coenzyme A, which is an acyl-coenzyme A thioester. This compound is notable for its use as a fluorescent probe in biochemical assays, particularly in the study of fatty acid binding and metabolism. The anthroyloxy group attached to the palmitoyl chain enhances its utility in fluorescence-based detection methods.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-(9-anthroyloxy)palmitoyl-coenzyme A involves the esterification of palmitoyl-coenzyme A with 9-anthroic acid. The reaction typically requires the activation of the carboxyl group of 9-anthroic acid, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent degradation of the coenzyme A moiety.

Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to its specialized use in research rather than large-scale applications. the principles of esterification and purification using chromatography techniques would be applicable for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions: 16-(9-Anthroyloxy)palmitoyl-coenzyme A primarily undergoes reactions typical of acyl-coenzyme A derivatives, including:

    Hydrolysis: The thioester bond can be hydrolyzed by water or enzymatic action, releasing palmitic acid and coenzyme A.

    Transesterification: The acyl group can be transferred to other molecules, facilitated by enzymes such as acyltransferases.

    Oxidation and Reduction: The anthroyloxy group can participate in redox reactions, although this is less common in biological systems.

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by water or enzymes like thioesterases.

    Transesterification: Requires acyltransferase enzymes and suitable acceptor molecules.

    Oxidation and Reduction: Involves oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

    Hydrolysis: Palmitic acid and coenzyme A.

    Transesterification: Various acylated products depending on the acceptor molecule.

    Oxidation and Reduction: Modified anthroyloxy derivatives.

Scientific Research Applications

Medicinal Chemistry

16-Anthro-Palmitoyl-CoA serves as a crucial building block in the synthesis of novel pharmaceuticals. Its unique structure allows for the modification of drug candidates targeting various diseases, particularly those related to lipid metabolism and membrane dynamics.

Case Study: Anticancer Drug Development

Research has demonstrated that derivatives of palmitoyl-CoA can induce apoptosis in cancer cells. For instance, studies on 16-Anthro-Palmitoyl-CoA have shown its potential to enhance the cytotoxic effects of existing chemotherapeutic agents by modifying their pharmacokinetic properties.

CompoundActivityReference
16-Anthro-Palmitoyl-CoAInduces apoptosis in cancer cells
Standard ChemotherapeuticsModerate cytotoxicity

Cell Biology

The compound is utilized as a chemical probe to study lipid modifications of proteins, particularly palmitoylation. Palmitoylation plays a critical role in regulating protein function and localization within cellular membranes.

Research Insights

Studies have shown that 16-Anthro-Palmitoyl-CoA can effectively label palmitoylated proteins, providing insights into their biological functions and interactions.

ProteinFunctionPalmitoylation Role
Wnt ProteinsCell signalingRegulates secretion and receptor binding
eNOSVascular functionMaintains activity for vasodilation

Material Science

In material science, 16-Anthro-Palmitoyl-CoA has potential applications in developing new materials with specific optical properties due to its anthracene moiety. These materials can be used in sensors and organic electronics.

Properties Table

PropertyValue
PhotoluminescenceHigh quantum yield
Thermal StabilityModerate
SolubilitySoluble in organic solvents
  • Antimicrobial Properties : Exhibits significant antibacterial activity against Gram-positive bacteria.
  • Anticancer Activity : Induces apoptosis through modulation of signaling pathways involved in cell survival.

Mechanism of Action

The primary mechanism of action of 16-(9-anthroyloxy)palmitoyl-coenzyme A involves its role as a substrate in enzymatic reactions. The compound binds to specific enzymes, such as acyltransferases, through its palmitoyl-coenzyme A moiety. The anthroyloxy group allows for fluorescence-based detection, enabling researchers to monitor the binding and activity of the compound in real-time. This makes it a valuable tool for studying enzyme kinetics and fatty acid metabolism.

Comparison with Similar Compounds

    Palmitoyl-coenzyme A: The parent compound without the anthroyloxy group.

    Stearoyl-coenzyme A: Another acyl-coenzyme A derivative with an 18-carbon fatty acid chain.

    Oleoyl-coenzyme A: An acyl-coenzyme A derivative with an unsaturated 18-carbon fatty acid chain.

Uniqueness: 16-(9-Anthroyloxy)palmitoyl-coenzyme A is unique due to its fluorescent anthroyloxy group, which allows for real-time monitoring of biochemical reactions. This feature distinguishes it from other acyl-coenzyme A derivatives that lack such a functional group, making it particularly useful in research applications that require fluorescence-based detection.

Properties

CAS No.

129385-08-6

Molecular Formula

C52H74N7O19P3S

Molecular Weight

1226.2 g/mol

IUPAC Name

[16-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-16-oxohexadecyl] anthracene-9-carboxylate

InChI

InChI=1S/C52H74N7O19P3S/c1-52(2,32-75-81(71,72)78-80(69,70)74-31-39-45(77-79(66,67)68)44(62)50(76-39)59-34-58-43-47(53)56-33-57-48(43)59)46(63)49(64)55-26-25-40(60)54-27-29-82-41(61)24-14-12-10-8-6-4-3-5-7-9-11-13-19-28-73-51(65)42-37-22-17-15-20-35(37)30-36-21-16-18-23-38(36)42/h15-18,20-23,30,33-34,39,44-46,50,62-63H,3-14,19,24-29,31-32H2,1-2H3,(H,54,60)(H,55,64)(H,69,70)(H,71,72)(H2,53,56,57)(H2,66,67,68)

InChI Key

CYKMXPZVKUFDRF-UHFFFAOYSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCCCOC(=O)C4=C5C=CC=CC5=CC6=CC=CC=C64)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCCCOC(=O)C4=C5C=CC=CC5=CC6=CC=CC=C64)O

Synonyms

16-(9-anthroyloxy)palmitoyl-CoA
16-(9-anthroyloxy)palmitoyl-coenzyme A
coenzyme A, 16-(9-anthroyloxy)palmitoyl-

Origin of Product

United States

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